molecular formula C8H9NO2 B13586998 (R)-5-Methoxy-2-(oxiran-2-yl)pyridine

(R)-5-Methoxy-2-(oxiran-2-yl)pyridine

Cat. No.: B13586998
M. Wt: 151.16 g/mol
InChI Key: JHERYEZRSJMSBQ-QMMMGPOBSA-N
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Description

®-5-Methoxy-2-(oxiran-2-yl)pyridine is a chiral compound with a unique structure that includes a methoxy group and an oxirane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methoxy-2-(oxiran-2-yl)pyridine typically involves the reaction of a suitable pyridine derivative with an epoxide. One common method is the reaction of 5-methoxy-2-pyridinecarboxaldehyde with an epoxide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production of ®-5-Methoxy-2-(oxiran-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of chiral catalysts and enantioselective synthesis methods can ensure the production of the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

®-5-Methoxy-2-(oxiran-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents such as thionyl chloride (SOCl2) and nucleophiles such as amines.

Major Products Formed

    Oxidation: Formation of 5-methoxy-2-pyridinecarboxylic acid.

    Reduction: Formation of 5-methoxy-2-(2,3-dihydroxypropyl)pyridine.

    Substitution: Formation of 5-chloro-2-(oxiran-2-yl)pyridine or 5-amino-2-(oxiran-2-yl)pyridine.

Scientific Research Applications

®-5-Methoxy-2-(oxiran-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-Methoxy-2-(oxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo nucleophilic attack by biological nucleophiles such as amino acids and proteins, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(oxiran-2-yl)pyridine
  • 5-Nitro-2-(oxiran-2-yl)pyridine
  • 3-Methoxy-5-(oxiran-2-yl)pyridine

Uniqueness

®-5-Methoxy-2-(oxiran-2-yl)pyridine is unique due to its specific combination of a methoxy group and an oxirane ring attached to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-methoxy-2-[(2R)-oxiran-2-yl]pyridine

InChI

InChI=1S/C8H9NO2/c1-10-6-2-3-7(9-4-6)8-5-11-8/h2-4,8H,5H2,1H3/t8-/m0/s1

InChI Key

JHERYEZRSJMSBQ-QMMMGPOBSA-N

Isomeric SMILES

COC1=CN=C(C=C1)[C@@H]2CO2

Canonical SMILES

COC1=CN=C(C=C1)C2CO2

Origin of Product

United States

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